6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure consisting of a cyclopentanone and a benzene ring. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods, including grinding, stirring, and ultrasound irradiation. These methods involve the use of halo-aryl and heterocyclic labelled derivatives of 2,3-dihydro-1H-inden-1-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various halogenated compounds .
Major Products Formed
The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant antibacterial and antifungal properties .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits significant antibacterial and antifungal properties, making it useful in microbiological studies.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific pathways involved in microbial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar pharmacological properties.
6-Methoxy-2,3-dihydro-1H-inden-1-one: Another similar compound with additional methoxy group, exhibiting different biological activities.
Uniqueness
6-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific hydroxyl and methyl substitutions, which enhance its antimicrobial properties and make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C10H10O2 |
---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
6-hydroxy-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
RGWIPZIXMDYJTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1CCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.